molecular formula C9H7NO4S B11760196 methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate

methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate

Cat. No.: B11760196
M. Wt: 225.22 g/mol
InChI Key: WTQKXCGNZGYYES-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is a heterocyclic compound that features a unique fusion of thieno and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired thieno[3,2-b]pyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is unique due to its fused thieno and pyran rings, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold in drug design and material science .

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 2-amino-5-oxothieno[3,2-b]pyran-6-carboxylate

InChI

InChI=1S/C9H7NO4S/c1-13-8(11)4-2-6-5(14-9(4)12)3-7(10)15-6/h2-3H,10H2,1H3

InChI Key

WTQKXCGNZGYYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(S2)N)OC1=O

Origin of Product

United States

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